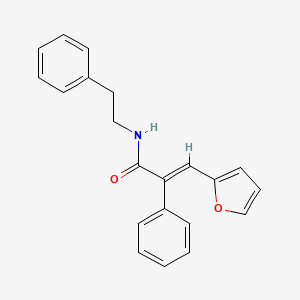![molecular formula C15H17ClN2S B5837208 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5837208.png)
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane, commonly known as CPTAZ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of CPTAZ is not well understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. CPTAZ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antifungal and antibacterial activities by disrupting the cell membrane of fungi and bacteria.
Biochemical and Physiological Effects:
CPTAZ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. CPTAZ has also been shown to have anticonvulsant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPTAZ is its broad-spectrum activity against various diseases. It has also been shown to have low toxicity in animal studies. However, the synthesis of CPTAZ is complex and requires multiple steps, which can be a limitation for lab experiments.
Direcciones Futuras
There are several future directions for the study of CPTAZ. One potential direction is the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections. Another potential direction is the study of the mechanism of action of CPTAZ to better understand its pharmacological effects. Additionally, the synthesis of CPTAZ can be optimized to make it more efficient and cost-effective.
In conclusion, CPTAZ is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. CPTAZ exhibits broad-spectrum activity against cancer cells, fungi, and bacteria, and has low toxicity in animal studies. However, the synthesis of CPTAZ is complex, which can be a limitation for lab experiments. There are several future directions for the study of CPTAZ, including the development of new drugs and the optimization of its synthesis.
Métodos De Síntesis
CPTAZ can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 6-bromohexan-1-amine to form CPTAZ.
Aplicaciones Científicas De Investigación
CPTAZ has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. CPTAZ has also been studied for its potential use as an anticonvulsant and anxiolytic agent.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-4-(4-chlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c16-13-7-5-12(6-8-13)14-11-19-15(17-14)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYRDTQKQZRNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)

![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
![N-[4-(aminocarbonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5837164.png)

![2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5837182.png)


![methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)
![2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)